molecular formula C16H14O5 B1147007 NATALOE-EMODIN 8-METHYL ETHER CAS No. 125708-14-7

NATALOE-EMODIN 8-METHYL ETHER

Cat. No.: B1147007
CAS No.: 125708-14-7
M. Wt: 286.282
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Description

Contextualization within Natural Product Chemistry

Nataloe-emodin (B3328524) 8-methyl ether is classified as an anthraquinone (B42736), a large and diverse group of aromatic compounds derived from the anthracene (B1667546) core. ontosight.airsc.orgresearchgate.net These compounds are quintessential examples of secondary metabolites, which are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. researchgate.netnih.gov

The study of natural products like nataloe-emodin 8-methyl ether is a cornerstone of pharmacognosy and medicinal chemistry. This particular compound is an O-methylated derivative of nataloe-emodin, another anthraquinone found in various Aloe species. ben-erikvanwyk.comresearchgate.net The process of methylation, a common enzymatic reaction in nature, can significantly alter the biological activity of a parent compound. rsc.org this compound has been identified as a constituent of the leaf exudates of certain Aloe species, such as Aloe specrosa. ben-erikvanwyk.comresearchgate.net

Significance of Anthraquinone Derivatives in Biomedical Research

The anthraquinone scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Anthraquinone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. ontosight.airsc.orgresearchgate.netresearchgate.net

The biological activity of anthraquinones is often attributed to their ability to intercalate with DNA, generate reactive oxygen species, and inhibit key enzymes involved in cellular processes. researchgate.net For instance, emodin (B1671224), a structurally related and well-studied anthraquinone, has been shown to possess anticancer and anti-inflammatory effects. nih.govnih.gov The exploration of anthraquinone derivatives like this compound is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Historical Perspective of Research on this compound and Related Compounds

The study of anthraquinones has a long history, with compounds like emodin being used in traditional medicine for centuries, primarily as laxatives. rsc.org Emodin was one of the first fungal secondary metabolites to be structurally characterized. rsc.org Research into the chemical constituents of Aloe species has been ongoing for decades, leading to the isolation and identification of numerous compounds, including nataloe-emodin and its derivatives. ben-erikvanwyk.comresearchgate.net

The identification of this compound is a result of advancements in analytical techniques, such as chromatography and spectroscopy, which have enabled the separation and characterization of individual components from complex plant extracts. ben-erikvanwyk.com While the parent compound, nataloe-emodin, has been the subject of some research, its 8-methyl ether derivative remains less studied. scribd.comrsc.org

Scope and Objectives of Academic Inquiry on this compound

Current academic inquiry into this compound is primarily focused on its isolation from natural sources and its chemical characterization. The broader objectives of research on this and similar anthraquinones include:

Isolation and Structural Elucidation: The primary goal is to isolate the pure compound from its natural source and determine its precise chemical structure using modern spectroscopic methods.

Chemical Synthesis: Developing efficient and regioselective synthetic routes to this compound and its analogs is an area of interest for medicinal chemists.

Investigation of Biological Activity: A key objective is to screen the compound for a range of biological activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with that of related anthraquinones, researchers can gain insights into how specific structural features influence its pharmacological effects.

Chemical and Physical Properties

There appears to be a discrepancy in the reported molecular formula for this compound in various chemical databases. This may be due to different naming conventions or errors in the databases.

PropertyValueSource
Molecular FormulaC16H12O5 cymitquimica.com
Molecular Weight284.27 g/mol cymitquimica.com
CAS Number125708-14-7

Related Anthraquinones in Aloe Species

The study of this compound is often conducted in the context of other anthraquinones found in Aloe species. The following table lists some of these related compounds. researchgate.netnih.govresearchgate.net

Compound NameNatural Source (Genus)
Aloe-emodin (B1665711)Aloe
ChrysophanolAloe
EmodinAloe, Rheum, Fungi
Nataloe-emodinAloe
PhyscionAloe, Fungi
RheinRheum, Fungi

Properties

CAS No.

125708-14-7

Molecular Formula

C16H14O5

Molecular Weight

286.282

Synonyms

NATALOE-EMODIN 8-METHYL ETHER

Origin of Product

United States

Natural Occurrence and Distribution

Identification in Aloe Species

This compound is not widespread throughout the entire Aloe genus but has been identified in specific species, making it a significant marker for chemotaxonomic studies.

Research has pinpointed the presence of nataloe-emodin (B3328524) 8-methyl ether in the species Aloe specrosa ben-erikvanwyk.comresearchgate.net. While the related compound, nataloe-emodin, has been isolated from Aloe nyeriensis, the 8-methyl ether derivative is specifically attributed to Aloe specrosa in available literature ben-erikvanwyk.comresearchgate.netepa.gov.

Within the Aloe plant, anthraquinones are typically concentrated in the leaf exudates researchgate.net. The isolation of nataloe-emodin 8-methyl ether from Aloe specrosa has been documented from its leaves ben-erikvanwyk.comresearchgate.net. Other related compounds have also been found in the roots of different Aloe species, but leaf tissue is the primary source cited for this specific ether ben-erikvanwyk.comresearchgate.net.

Co-occurrence with Related Anthraquinones

This compound is an ester of nataloe-emodin researchgate.net. It is frequently found in conjunction with its parent compound, nataloe-emodin, and its glycosidic forms, such as nataloe-emodin-2-O-glucoside ben-erikvanwyk.comresearchgate.netresearchgate.net. For instance, Aloe nyeriensis is a known source of both nataloe-emodin and its 2-O-glucoside ben-erikvanwyk.comresearchgate.netepa.gov.

The chemical environment of this compound is rich with other anthraquinone (B42736) analogues. Commonly co-occurring compounds in Aloe species include aloe-emodin (B1665711), chrysophanol, and their various derivatives ben-erikvanwyk.comresearchgate.netresearchgate.net. The presence and relative abundance of these compounds can vary significantly between different Aloe species.

Chemotaxonomic Significance within the Aloeaceae Family

The unique distribution of anthraquinones, including this compound, across the Aloeaceae family holds significant value for plant classification. The presence or absence of specific compounds like this ether can serve as a chemical marker to differentiate between various Aloe species ben-erikvanwyk.comresearchgate.net. This chemotaxonomic approach complements traditional morphological methods of classification, providing a more detailed understanding of the relationships between different species within the genus ben-erikvanwyk.comresearchgate.net.

Table of Identified Compounds in Aloe Species

Compound Name Found In Specific Aloe Species Tissue
This compound Aloe specrosa ben-erikvanwyk.comresearchgate.net Leaves ben-erikvanwyk.comresearchgate.net
Nataloe-emodin Aloe nyeriensis ben-erikvanwyk.comresearchgate.netepa.gov Leaf Exudate epa.gov
Nataloe-emodin-2-O-glucoside Aloe nyeriensis ben-erikvanwyk.comresearchgate.netresearchgate.net Leaf Exudate epa.gov
Aloe-emodin Various Aloe spp. ben-erikvanwyk.comresearchgate.netwikipedia.org Leaves, Gel, Sap researchgate.netwikipedia.org

Table of Mentioned Compounds

Compound Name
This compound
Nataloe-emodin
Emodin (B1671224)
Chrysophanol
Nataloe-emodin-2-O-glucoside

Biosynthetic Pathways and Precursors

General Anthraquinone (B42736) Biosynthesis

In nature, anthraquinones are synthesized primarily through two distinct routes: the polyketide pathway and the shikimate pathway. researchgate.net Anthraquinones with substituents on both aromatic rings, such as emodin (B1671224) and chrysophanol, are typically products of the polyketide pathway. researchgate.netfu-berlin.de In contrast, the shikimate pathway generally produces anthraquinones, like alizarin (B75676), with substitutions on only one ring. researchgate.netfu-berlin.de Given the substitution pattern of Nataloe-emodin (B3328524) 8-methyl ether and its relationship to emodin, its biosynthesis originates from the polyketide pathway.

The polyketide pathway is a fundamental route for the biosynthesis of a vast array of natural products. For anthraquinones like emodin, the process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by seven malonyl-CoA units. researchgate.net This series of condensation reactions forms a linear octaketide chain, a C16 intermediate. researchgate.net This poly-β-keto chain is highly unstable and undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core. researchgate.net

The assembly of the polyketide chain is orchestrated by a group of enzymes known as polyketide synthases (PKSs). fu-berlin.de These enzymes are responsible for selecting the precursor units and catalyzing the condensation reactions. PKS enzymes are broadly categorized into three main types, each with a distinct architecture and mode of action. fu-berlin.de

Type I PKSs: These are large, multifunctional enzymes with multiple catalytic domains on a single polypeptide chain. They are common in fungi and act iteratively, using their domains repeatedly to build the polyketide chain. fu-berlin.de

Type II PKSs: These are multi-enzyme complexes where each catalytic function is carried out by a separate, monofunctional protein. Type II systems are characteristic of bacteria and are known to produce aromatic polyketides, including anthracyclines. fu-berlin.defrontiersin.orgresearchgate.net

Type III PKSs: These are typically smaller, homodimeric enzymes found in plants. fu-berlin.de They function as condensing enzymes that determine the final product through specific cyclization of the polyketide chain. An octaketide synthase discovered in Aloe arborescens, which produces a precursor to chrysophanol, is an example of a plant Type III PKS. fu-berlin.de

Table 1: Key Enzymes in General Anthraquinone Biosynthesis
Enzyme ClassTypical OrganismStructure & FunctionRelevance to Anthraquinones
Type I PKSFungiLarge, multifunctional, iterative enzymes. fu-berlin.deResponsible for producing fungal anthraquinones like emodin.
Type II PKSBacteriaMulti-enzyme complexes of monofunctional proteins. fu-berlin.deSynthesizes bacterial aromatic polyketides, including anthracycline antibiotics with an anthraquinone core. researchgate.net
Type III PKSPlantsHomodimeric condensing enzymes that catalyze cyclization. fu-berlin.defrontiersin.orgCrucial for plant-derived anthraquinones; an octaketide synthase in Aloe produces the chrysophanol scaffold. fu-berlin.de

Specific Biosynthetic Relationship to Emodin and Chrysophanol

The biosynthesis of Nataloe-emodin 8-methyl ether is best understood by examining its relationship with the well-studied anthraquinones, emodin and chrysophanol. These compounds share the same core octaketide-derived scaffold and differ only in their substitution patterns, which arise from subsequent enzymatic modifications. nih.gov Chrysophanol is a dihydroxyanthraquinone, while emodin possesses an additional hydroxyl group. Nataloe-emodin features a different hydroxylation pattern, and the "8-methyl ether" designation indicates a final methylation step.

The formation of a methyl ether group from a hydroxyl group is a critical tailoring reaction catalyzed by O-methyltransferase (O-MT) enzymes. nih.govnih.gov In polyketide biosynthesis, these enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the polyketide scaffold. frontiersin.orgnih.gov The biosynthesis of this compound from its precursor, Nataloe-emodin, would require a specific O-MT that recognizes the hydroxyl group at the C-8 position. PKS O-methyltransferases are capable of selectively modifying hydroxyl groups during the biosynthetic process, providing a route to O-desmethyl and O-methyl products. nih.govnih.gov

After the initial formation and cyclization of the octaketide chain, the resulting anthraquinone scaffold undergoes various "tailoring" reactions to produce the final diversity of natural products. nih.gov Hydroxylation is a common and crucial modification, often catalyzed by cytochrome P450 monooxygenases. nih.gov For example, studies have shown that cytochrome P450 enzymes are involved in the biotransformation of chrysophanol into aloe-emodin (B1665711) and emodin into 2-hydroxyemodin. nih.gov The specific hydroxylation pattern of Nataloe-emodin is likewise determined by the action of specific hydroxylase enzymes on a common precursor like the chrysophanol or emodin anthrone scaffold.

Table 2: Post-Polyketide Tailoring Enzymes and Reactions
Enzyme TypeReaction CatalyzedExample in Anthraquinone Biosynthesis
O-Methyltransferase (O-MT)Adds a methyl group to a hydroxyl (-OH) group, forming a methyl ether (-OCH3). nih.govnih.govFormation of this compound from Nataloe-emodin.
Cytochrome P450 MonooxygenaseAdds a hydroxyl (-OH) group to the aromatic ring. nih.govConversion of chrysophanol to aloe-emodin. nih.gov
GlycosyltransferaseAttaches a sugar moiety to the anthraquinone core.Formation of Emodin-8-O-glucoside from emodin. mdpi.com

Genetic Basis of Biosynthesis (Gene Clusters, Enzymes)

The genes responsible for the biosynthesis of polyketides, including anthraquinones, are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters contain the gene for the core PKS enzyme as well as genes for the various tailoring enzymes (e.g., methyltransferases, hydroxylases, cyclases) required to produce the final natural product. nih.govnih.gov The co-location of these genes allows for coordinated regulation of the entire biosynthetic pathway.

The identification of BGCs in bacteria, fungi, and plants has been crucial for understanding and engineering the production of these compounds. nih.gov For instance, advances in genome sequencing have enabled the discovery of BGCs responsible for anthraquinone production in various organisms. frontiersin.org While the specific gene cluster for this compound has not been fully elucidated, its existence is inferred from the known genetics of related compounds. Transcriptome analysis in plants like Rubia yunnanensis has helped identify candidate genes involved in the biosynthesis of anthraquinones, paving the way for a more complete understanding of the genetic basis of their formation. nih.gov

Table 3: Compound Names Mentioned
Compound Name
2-hydroxyemodin
Alizarin
Aloe-emodin
Chrysophanol
Emodin
Emodin-8-O-glucoside
Nataloe-emodin
This compound

Synthetic Methodologies and Chemical Derivatization

Approaches to Anthraquinone (B42736) Synthesis

The construction of the tricyclic anthraquinone system is a cornerstone of synthesizing Nataloe-emodin (B3328524) 8-methyl ether. Key strategies include building the molecule from simple precursors (total synthesis) or modifying closely related natural products (semi-synthesis).

Total synthesis provides a versatile route to anthraquinones, allowing for the introduction of various substituents. Common methods include cycloadditions and acylation reactions.

Diels-Alder Reaction : This powerful [4+2] cycloaddition is a widely used strategy for forming the central ring of the anthraquinone skeleton. royalsocietypublishing.orgnih.govwikipedia.org A diene is reacted with a dienophile, such as a naphthoquinone derivative, to construct the six-membered ring. nih.gov For instance, chlorojuglone has been used as a dienophile in a thermal [4+2] cycloaddition to build a substituted anthraquinone framework. nih.gov The versatility of this method allows for the synthesis of complex hydroanthraquinones which can be subsequently aromatized. royalsocietypublishing.org

Hauser-Kraus Annulation : This reaction involves the Michael addition of a phthalide (B148349) anion to an α,β-unsaturated carbonyl compound, followed by a Dieckmann condensation. researchgate.netchem-station.com This annulation is a key method for synthesizing naphthalene (B1677914) hydroquinones, which are direct precursors to anthraquinones. chem-station.com The use of sulfonyl- or cyanophthalides can influence the reaction's efficiency. chem-station.com

Friedel-Crafts Acylation : This classic method involves the acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride, followed by cyclization with a strong acid. royalsocietypublishing.orgbeilstein-journals.orgresearchgate.netnih.gov This two-step process directly yields the anthraquinone core. royalsocietypublishing.org The regioselectivity of the initial acylation can be influenced by the substituents on the benzene ring, although migrations of alkyl groups can sometimes occur. royalsocietypublishing.org

Table 1: Key Total Synthesis Reactions for Anthraquinone Scaffolds
ReactionDescriptionKey ReagentsReference
Diels-Alder Reaction[4+2] cycloaddition to form the central ring.Diene (e.g., silyl (B83357) ketene (B1206846) acetal) and Dienophile (e.g., chlorojuglone). nih.gov
Hauser-Kraus AnnulationMichael addition followed by Dieckmann condensation.Phthalide anion and α,β-unsaturated carbonyl compound. chem-station.com
Friedel-Crafts AcylationAcylation of an aromatic ring with phthalic anhydride followed by cyclization.Phthalic anhydride, AlCl₃, strong acid (e.g., oleum). royalsocietypublishing.org

Semi-synthesis, starting from readily available natural anthraquinones like emodin (B1671224) or aloe-emodin (B1665711), is a common and efficient approach to produce derivatives. fspublishers.orgnih.gov Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is structurally similar to nataloe-emodin and serves as a versatile starting material. fspublishers.orgnih.gov These approaches focus on modifying the existing functional groups. For example, new semi-synthetic anthraquinone derivatives have been created from emodin and aloe-emodin isolated from Rheum ribes L. to enhance their biological activities. bingol.edu.tr Similarly, aloe-emodin, which is 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone, can be prepared through the oxidation of aloin. google.com

Selective Methylation Techniques for Aromatic Hydroxyls

The synthesis of Nataloe-emodin 8-methyl ether from a precursor like emodin requires the selective methylation of the hydroxyl group at the C-8 position. Regioselectivity is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity.

Chemical methods often involve the use of protecting groups to block more reactive hydroxyls before introducing the methyl group. For instance, the peri-hydroxyl groups (at C-1 and C-8) in emodin have different acidities, which can be exploited for selective reactions. The C-1 hydroxyl is typically more acidic due to its proximity to the two carbonyl groups.

Enzymatic approaches offer high selectivity. O-methyltransferases are enzymes that can catalyze the methylation of specific hydroxyl groups on the anthraquinone scaffold. frontiersin.org For example, a radical S-adenosyl-L-methionine (SAM) enzyme, CoeI, has been shown to catalyze the methylation of an anthraquinone precursor. frontiersin.org Such biocatalytic methods can provide a direct route to selectively methylated products under mild conditions.

Table 2: Comparison of Methylation Techniques
MethodAdvantagesChallengesReference
Chemical MethylationWide range of reagents available (e.g., dimethyl sulfate, methyl iodide).Often requires protecting groups to achieve regioselectivity; harsh reaction conditions may be needed. nih.gov
Enzymatic MethylationHigh regioselectivity and stereoselectivity; mild reaction conditions.Enzyme availability and stability can be limiting; substrate specificity may be narrow. frontiersin.org

Synthesis of Novel this compound Analogues

To explore structure-activity relationships and improve therapeutic properties, novel analogues of this compound can be synthesized by modifying its structure.

Amino Acid Conjugates : Attaching amino acids to the anthraquinone core can enhance water solubility and modulate biological activity. nih.govnih.govresearchgate.netmdpi.com For example, novel water-soluble derivatives of aloe-emodin have been synthesized by coupling them with various amino acid esters. nih.govresearchgate.net One approach involves a two-step process where aloe-emodin is first converted to an intermediate with a reactive group (e.g., a bromomethyl group), which is then reacted with an amino acid like cysteine. nih.gov

Introduction of Alkylating Centers : The introduction of alkyl chains or other functional groups can alter the lipophilicity and interaction of the molecule with biological targets. longdom.org O-alkylation of emodin has been shown to improve its activity against certain biological targets. longdom.org 1,8-di-O-alkylaloe-emodin derivatives have been synthesized from naturally occurring aloe-emodin. nih.gov Reductive amination of an aloe-emodin-derived carbaldehyde can be used to introduce aminoalkyl groups. sld.cu

Further diversification of the anthraquinone scaffold can be achieved by introducing different substituents onto the aromatic rings. Friedel-Crafts reactions can be used to introduce various alkyl and acyl groups. royalsocietypublishing.org Cross-coupling reactions, such as the Suzuki-Miyaura reaction, catalyzed by transition metals, are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of aryl or other organic fragments to a halogenated anthraquinone precursor.

Advanced Analytical Characterization in Research

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are fundamental for the separation of Nataloe-emodin (B3328524) 8-methyl ether from other closely related compounds present in Aloe leaf exudates. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most important analytical methods employed for this purpose. ben-erikvanwyk.com

Reversed-phase HPLC is a powerful and widely used method for generating chemical profiles of Aloe species and quantifying specific constituents, including the C-glycoside of Nataloe-emodin 8-methyl ether, known as homonataloin. ben-erikvanwyk.comnih.gov This technique offers high resolution and sensitivity, enabling the separation of complex mixtures of anthrones and anthraquinones.

In a typical application, levels of homonataloin in the leaf exudates of various Aloe species have been successfully measured. nih.gov The separation is commonly achieved on a reversed-phase column with detection by UV absorbance at a specific wavelength, such as 295 nm, which is characteristic for this class of compounds. nih.gov Quantitative analysis allows for the determination of the concentration of homonataloin, which has been found to vary significantly between different Aloe species, with levels ranging from 14% to 47% of the exudate dry weight. nih.gov The use of photodiode array (PDA) detection with HPLC provides valuable UV spectral data for the separated peaks, aiding in the preliminary identification of different classes of compounds present in the extract. ben-erikvanwyk.com

Table 1: Example of HPLC Method for the Analysis of Homonataloin in Aloe Species

ParameterCondition
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ApplicationQuantification of homonataloin in Aloe leaf exudates
DetectionUV Absorbance at 295 nm
Reported Levels14% to 47% of exudate dry weight, depending on the species

This table is generated based on data from research on homonataloin quantification. nih.gov

TLC is a crucial tool for the initial qualitative analysis and preparative isolation of compounds from Aloe extracts. It provides a relatively rapid and cost-effective method for screening the chemical composition of leaf exudates. ben-erikvanwyk.com For the analysis of leaf components, specific solvent systems are employed to achieve effective separation. ben-erikvanwyk.comresearchgate.net

Developed TLC plates can be visualized under UV light (at 254 and 366 nm) or by spraying with specific reagents to reveal the separated compounds as distinct spots. ben-erikvanwyk.comresearchgate.net While TLC is excellent for qualitative profiling and isolation, it is generally less precise for quantification compared to HPLC. ben-erikvanwyk.com Nevertheless, it plays a vital role in the initial stages of phytochemical investigation, guiding the subsequent isolation and purification of compounds like this compound for further structural analysis. researchgate.netnih.gov

Mass Spectrometry Techniques for Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of natural products. When coupled with liquid chromatography (LC), it provides a highly sensitive and specific method for analyzing complex mixtures and profiling metabolites.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. In the context of investigating Aloe species, untargeted LC-HRMS has been utilized to analyze the complete metabolome of plant extracts. mdpi.comunina.it This technique allows for the annotation of a wide range of compounds by comparing their accurate mass data with specialized mass libraries. mdpi.com For a compound like this compound, HRMS would be the definitive method to confirm its molecular formula. For instance, in the structural elucidation of a related malonylated derivative of nataloin, mass spectrometry was a key technique. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both identifying known compounds and elucidating the structure of novel ones in complex mixtures. This method is used for the phytochemical profiling of Aloe species to identify antioxidant markers and other constituents. nih.gov In an LC-MS/MS experiment, a precursor ion corresponding to the compound of interest is selected and fragmented, generating a characteristic fragmentation pattern (MS/MS spectrum). This "fingerprint" spectrum provides valuable structural information and can be used to confirm the identity of a compound by comparison with a standard or with data from the literature. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, the general methodology is routinely applied to the analysis of anthraquinones and other phenolic compounds in Aloe extracts. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including natural products like this compound. ben-erikvanwyk.com

The structural characterization of compounds isolated from Aloe species heavily relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Techniques such as ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC are used to piece together the complete chemical structure.

In the characterization of new compounds from Aloe, their NMR spectral data are often compared with those of known, related compounds. For example, the ¹H and ¹³C NMR spectra of 8-O-methyl-7-hydroxyaloin A/B were compared with those reported for the related compound, homonataloin, to confirm its structure. nih.govresearchgate.net This indicates that a well-established set of NMR data for homonataloin (and by extension, its aglycone this compound) serves as a reference in the field.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly crucial for establishing the long-range connectivity between protons and carbons, which is essential for determining the substitution pattern on the anthraquinone (B42736) core and the position of the methyl ether group. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Related Nataloin Derivative (6′-Malonylnataloin)

PositionδH (ppm)δC (ppm)Key HMBC Correlations (H→C)
1-151.7-
27.03 (1H, d, 2.3)119.5C-1, 3, 4, 10a
3-162.2-
46.82 (1H, s)109.8C-2, 3, 4a, 10, 10a
4a-114.7-
56.68 (1H, s)118.0C-6, 7, 8a, 10, 11
6-149.3-
76.89 (1H, d, 8.5)115.1C-5, 6, 8, 8a
8-162.9-
8a-117.1-
9-195.9-
9a-119.3-
104.43 (1H, br d, 2.1)45.0C-4, 4a, 5, 8a, 9a, 10a, 1′
10a-147.8-
112.37 (3H, s)22.2C-5, 6, 7
1′3.26 (1H, dd, 9.5, 2.0)86.2C-4a, 10a

This table presents NMR data for 6′-Malonylnataloin, a derivative of the C-glycoside of this compound, to illustrate the type of data used for structural elucidation. Data adapted from a study on Aloe ellenbeckii. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton. Key expected signals include:

Hydroxyl Protons (-OH): Two sharp singlets at a downfield chemical shift (typically δ 12-13 ppm) for the two hydroxyl protons at positions 1 and 6. The strong intramolecular hydrogen bonding with the adjacent carbonyl groups at positions 9 and 10 causes this significant downfield shift.

Aromatic Protons: Signals for the four protons on the aromatic rings. Their specific chemical shifts and coupling patterns (e.g., doublets, singlets) would depend on their position and neighboring substituents.

Methyl Proton (-CH₃): A singlet around δ 2.0-2.5 ppm corresponding to the methyl group at position 3.

Methoxy (B1213986) Protons (-OCH₃): A singlet around δ 3.5-4.0 ppm for the three protons of the methoxy group at position 8.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include:

Carbonyl Carbons (C=O): Two signals in the highly deshielded region of the spectrum (typically δ 180-190 ppm) for the quinone carbonyls at C-9 and C-10.

Aromatic Carbons: A series of signals in the aromatic region (δ 100-165 ppm) for the carbons of the anthracene (B1667546) core, including those bearing hydroxyl and methoxy groups which would appear further downfield.

Methyl Carbon (-CH₃): An upfield signal (typically δ 15-25 ppm) for the C-3 methyl group.

Methoxy Carbon (-OCH₃): A signal around δ 55-65 ppm for the methoxy carbon at C-8.

A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below based on typical chemical shifts for anthraquinone structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on known chemical shift ranges for similar structures. Actual experimental values may vary.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1~162--
1-OH-~12.5s
2~121~7.1d
3~149--
3-CH₃~22~2.4s
4~124~7.6d
4a~133--
5~124.5~7.3d
6~161--
6-OH-~12.0s
7~110~6.8d
8~165--
8-OCH₃~56~3.9s
8a~115--
9~192--
9a~113--
10~182--
10a~135--

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish the substitution pattern on the rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum (e.g., linking the methyl proton singlet to the methyl carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the hydroxyl protons (1-OH, 6-OH) to nearby aromatic carbons and from the methyl/methoxy protons to carbons in the anthracene core, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY can help determine the spatial arrangement of substituents, for example, by showing a correlation between the methoxy protons (8-OCH₃) and the aromatic proton at C-7.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The anthraquinone core of this compound constitutes a highly conjugated system, which results in characteristic absorption bands. The spectrum is expected to show multiple absorption maxima (λmax) typical for hydroxylated anthraquinones. These absorptions correspond to π → π* and n → π* electronic transitions within the chromophore. The exact position of these maxima is influenced by the substitution pattern and the solvent used for analysis. Generally, substituted anthraquinones exhibit strong absorption bands in the UV-A (315-400 nm) and visible regions of the spectrum.

Table 2: Expected UV-Vis Absorption Maxima for this compound Note: This table is predictive and based on typical absorption ranges for similar structures.

Electronic TransitionPredicted λmax Range (nm)
π → π~250-290
π → π~300-320
n → π*~410-440

Emerging Analytical Approaches (e.g., Computational Metabolomics)

Modern analytical research is increasingly integrating high-resolution instrumental data with computational methods. In the context of complex biological or environmental samples, identifying known compounds like this compound is a key objective of metabolomics.

Computational metabolomics approaches, often utilizing liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), are powerful tools for this purpose. In a study focused on elucidating components in Polygonum multiflorum, a compound identified as Emodin-8-methyl ether was detected using UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). The analysis provided a precise precursor ion mass, which is critical for formula determination. Such untargeted or pseudotargeted metabolomics workflows compare experimental mass spectra against databases containing theoretical or experimental data for known natural products, enabling the tentative identification of compounds like this compound in complex mixtures. This approach represents an emerging frontier in the rapid and sensitive characterization of phytochemicals without the need for prior isolation.

Molecular and Cellular Mechanisms of Action

Interaction with Biological Targets and Pathways

The biological activities of anthraquinones are diverse, stemming from their ability to interact with a range of molecular targets and pathways. The planar aromatic structure and the presence of functional groups in Nataloe-emodin (B3328524) 8-methyl ether suggest several potential mechanisms of action.

Enzyme Inhibition and Activation

Emodin (B1671224) has been identified as an inhibitor of several protein tyrosine kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, emodin can disrupt aberrant signaling in cancer cells. Furthermore, emodin has been shown to interact with 6-phosphogluconate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for nucleotide synthesis and cellular redox balance. The inhibitory action on this enzyme can impact cancer cell metabolism and proliferation.

It is plausible that Nataloe-emodin 8-methyl ether shares some of these enzyme-inhibitory properties due to its structural similarity to emodin. However, the presence of the 8-methyl ether group could influence its binding affinity and specificity for these enzymes, potentially altering its activity profile.

Table 1: Potential Enzyme Targets of Anthraquinones

Enzyme TargetPotential Effect of Inhibition
Protein Tyrosine KinasesDisruption of cell signaling, anti-proliferative effects
6-Phosphogluconate DehydrogenaseImpairment of cancer cell metabolism

Receptor Modulation

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. G-protein coupled receptors (GPCRs) and ion channels represent two major classes of receptors that are frequently targeted by therapeutic agents.

Currently, there is a lack of specific research on the interaction of this compound with GPCRs or ion channels. The lipophilic nature of the anthraquinone (B42736) core suggests that it could potentially partition into cell membranes and interact with the transmembrane domains of these receptors. However, without experimental evidence, any modulation of GPCR or ion channel function by this compound remains speculative. Further studies are required to elucidate any potential receptor-mediated effects of this compound.

DNA Intercalation and Topoisomerase Inhibition

A well-established mechanism of action for many planar aromatic molecules, including certain anthraquinones, is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar molecule between the base pairs of DNA, which can lead to a distortion of the DNA structure and interfere with DNA replication and transcription.

Furthermore, this intercalation can disrupt the function of topoisomerases, enzymes that are essential for managing the topological state of DNA during cellular processes. By stabilizing the DNA-topoisomerase complex, intercalating agents can lead to DNA strand breaks and ultimately trigger apoptosis (programmed cell death). While this is a general mechanism for some anthraquinones, it is important to note that the specific substituents on the anthraquinone ring can significantly influence the DNA binding and topoisomerase inhibition activity. Direct evidence for this compound acting as a DNA intercalator or topoisomerase inhibitor is currently unavailable.

Cellular Signaling Pathway Modulation

The biological effects of a compound are often mediated through its influence on complex cellular signaling pathways. The modulation of these pathways can lead to a wide range of cellular responses, from altered gene expression to the induction of cell death.

Nuclear Factor Kappa-B (NF-κB) Pathway Regulation

The Nuclear Factor Kappa-B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

Studies on the parent compound, emodin, have demonstrated its ability to inhibit the NF-κB signaling pathway. Emodin has been shown to prevent the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would activate the transcription of pro-inflammatory and pro-survival genes. Given the structural similarity, it is hypothesized that this compound may also possess the ability to modulate the NF-κB pathway, although this requires experimental verification.

Oxidative Stress Response Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is involved in the pathogenesis of many diseases. Cells have evolved intricate antioxidant defense mechanisms to counteract oxidative damage.

Some anthraquinones have been shown to influence oxidative stress response pathways. They can act as antioxidants by directly scavenging free radicals or by inducing the expression of antioxidant enzymes. Conversely, some anthraquinones can also exhibit pro-oxidant activity, leading to the generation of ROS, which can be cytotoxic to cancer cells. The precise effect of this compound on oxidative stress response pathways is not yet characterized and would depend on the specific cellular context and concentration of the compound.

Table 2: Summary of Potential Cellular Signaling Pathway Modulation

Signaling PathwayPotential Effect of Modulation
Nuclear Factor Kappa-B (NF-κB)Inhibition of inflammation and cell survival
Oxidative Stress ResponseAntioxidant or pro-oxidant effects

Cell Cycle Progression and Arrest

There is no specific scientific literature available that details the effects of this compound on cell cycle progression or its potential to induce cell cycle arrest. Studies on related compounds like aloe-emodin (B1665711) have shown capabilities to induce G2/M phase arrest in various cancer cell lines, but similar analyses for the 8-methyl ether derivative have not been published. nih.govbohrium.comsigmaaldrich.com

Apoptosis Induction Pathways (e.g., Mitochondrial Pathway, Caspase Activation)

Similarly, the pathways through which this compound may induce apoptosis are not documented. Research on aloe-emodin indicates that it can trigger programmed cell death through the caspase-8-mediated activation of the mitochondrial death pathway. nih.govbohrium.com This often involves changes in the expression of Bcl-2 family proteins and the activation of executioner caspases. However, whether this compound acts through a similar or different apoptotic pathway remains uninvestigated.

In Vitro Mechanistic Investigations

No published studies were found that utilize specific cell-based assays (such as Western blotting, flow cytometry, or reporter gene assays) to analyze the signaling pathways affected by this compound.

There is a lack of data from biochemical assays that would identify the direct molecular targets of this compound or measure its effect on specific enzyme activities.

In Silico Mechanistic Predictions

While molecular docking studies have been performed for emodin and its other derivatives to predict their binding affinity to various protein targets, no such in silico simulations have been published for this compound. scirp.orgnih.govnih.gov These computational studies are essential for predicting potential biological targets and guiding further experimental validation.

Pharmacokinetic Predictions (Computational)

Computational, or in silico, methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it undergoes extensive laboratory testing. researchgate.netnih.gov These predictions are based on the molecule's structure and its similarity to other compounds with known pharmacokinetic profiles. nih.gov For anthraquinone derivatives, such as this compound, these models provide crucial preliminary data. nih.govfrontiersin.org

Table 1: Representative Computational Pharmacokinetic Predictions for a Related Anthraquinone (Emodin)

ParameterPredicted Value/ClassificationSignificance
Human Intestinal Absorption HighIndicates good potential for absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration LowSuggests the compound is unlikely to cross into the central nervous system.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions with other medications metabolized by this enzyme.
hERG Inhibition Low riskIndicates a lower likelihood of causing cardiac-related side effects.
Ames Mutagenicity Potential mutagenSuggests a possibility of causing DNA mutations, requiring further experimental validation.

It is crucial to note that the data in Table 1 pertains to emodin and not this compound. These values are presented for illustrative purposes to demonstrate the types of predictions generated by computational models. The methylation at the 8-position in this compound would likely alter these predicted values.

Structure Activity Relationship Sar Studies of Nataloe Emodin 8 Methyl Ether and Derivatives

Influence of Methylation on Biological Activity

For instance, studies on related anthraquinones have demonstrated that methylation can have varied effects. While in some cases masking hydroxyl groups via methylation did not drastically alter bioactivity, the resulting increase in lipophilicity is a critical factor for drug bioavailability. nih.gov An example is 1-O-methylemodin, which, along with its glycosylated form, has been shown to possess anti-inflammatory properties by reducing nitric oxide synthesis in microglia cells. nih.gov The presence of nataloe-emodin (B3328524) 8-methyl ether in plant extracts exhibiting cytotoxic and anti-inflammatory activities further suggests the importance of this specific methylation pattern. mdpi.com

Research on other complex natural products indicates that the methylation pattern is important for the substrate recognition by coupling enzymes, which can impact the selective formation of bioactive dimers. uni-freiburg.de The biological activity of naphthopyrone derivatives, such as 6-methoxycomaparvin and its 5-methyl ether, also underscores the influence of methylation on the cytoprotective actions of these types of compounds. acs.org

Table 1: Influence of Methylation on the Biological Activity of Anthraquinone (B42736) Derivatives

Compound Methylation Pattern Observed Biological Activity Reference(s)
Nataloe-emodin 8-methyl ether 8-O-methyl Found in extracts with cytotoxic and anti-inflammatory properties. mdpi.com
1-O-methylemodin 1-O-methyl Anti-inflammatory. nih.gov
6-methoxycomaparvin 6-O-methyl Cytoprotective actions. acs.org
6-methoxycomaparvin 5-methyl ether 5-O-methyl, 6-O-methyl Cytoprotective actions. acs.org

Role of Hydroxyl Groups and Aromatic Substituents

The presence and position of hydroxyl groups on the anthraquinone scaffold are critical determinants of biological activity. The ortho-dihydroxy substitution pattern, in particular, has been identified as a significant structural motif for enhancing cytotoxic activity in certain anthraquinones. nih.gov

The broader substitution pattern on the aromatic rings also dictates the molecule's interaction with biological targets. For example, in SAR studies of certain anticancer compounds, the introduction of an electron-donating methyl group was found to increase activity against A2780 and HT29 cancer cell lines. researchgate.net Conversely, the substitution with a 4-chloro group enhanced activity against MCF-7 and A2780 cancer cell lines. researchgate.net Replacing a hydroxyl group with a chloro group in some compounds led to an increase in anticancer activity against specific cell lines. researchgate.net These findings highlight that modifications to aromatic substituents can fine-tune the therapeutic potential of the parent compound.

Emodin (B1671224) (1,3,8-trihydroxy-6-methyl-anthraquinone) itself, a closely related compound, demonstrates a range of biological activities, including anti-inflammatory, anti-viral, and anti-fibrosis effects, which are attributed to its specific hydroxylation and methylation pattern. nih.gov

Impact of Glycosylation on Bioactivity Profiles

Glycosylation, the attachment of sugar moieties to the anthraquinone core, significantly impacts the bioactivity profiles of these compounds, often by altering their solubility, stability, and ability to interact with cellular targets.

For example, the glycosylation of anthraquinones like alizarin (B75676) has been shown to enhance their anticancer activities against various cancer cell lines, including gastric, uterine cervical, and liver cancer cells. nih.gov Alizarin-2-O-β-D-glucoside, in particular, exhibited strong growth inhibition of over 90% in tested cell lines. nih.gov Similarly, a glycosylated derivative of 1-O-methylemodin demonstrated anti-inflammatory effects. nih.gov

In the context of this compound, a diglycoside derivative named homonataloside B has been isolated, indicating that this compound can undergo glycosylation in nature. researchgate.netresearchgate.net The presence of various other glycosylated anthraquinones, such as nataloe-emodin-2-O-glucoside and aloe-emodin-11-O-rhamnoside, in medicinal plants further underscores the importance of this modification. researchgate.netresearchgate.net Glycosylation can also lead to the formation of dimeric structures, such as elgonicardine, which is a glycosylated dimer derivative. researchgate.netresearchgate.net

Table 2: Examples of Glycosylated Anthraquinone Derivatives and Their Significance

Compound Glycosylation Feature Significance/Activity Reference(s)
Homonataloside B Diglycoside of O-methoxy-nataloe-emodin-8-methyl ether Natural derivative. researchgate.netresearchgate.net
Alizarin-2-O-β-D-glucoside 2-O-β-D-glucoside Enhanced anticancer activity. nih.gov
1-O-methyl-6-O-(α-D-ribofuranosyl)-emodin 6-O-(α-D-ribofuranosyl) Anti-inflammatory activity. nih.gov
Nataloe-emodin-2-O-glucoside 2-O-glucoside Naturally occurring glycoside. researchgate.netresearchgate.net

Design Principles for Enhanced Target Specificity and Mechanistic Efficacy

The design of more effective and specific derivatives of this compound is guided by several key principles derived from SAR studies. These principles aim to optimize the interaction of the molecule with its biological targets while minimizing off-target effects.

One fundamental design principle involves the strategic modification of hydroxyl groups. As noted, the presence of an ortho-dihydroxy pattern can be crucial for cytotoxic activity, suggesting that incorporating or preserving this feature could be a key strategy for developing potent anticancer agents. nih.gov

Methylation patterns also offer a pathway to enhanced efficacy. Since methylation can influence substrate recognition by enzymes, designing derivatives with specific methylation at key positions could lead to improved selectivity for a desired target enzyme or receptor. uni-freiburg.de

Furthermore, glycosylation stands out as a versatile tool for modifying the pharmacokinetic and pharmacodynamic properties of the parent compound. Attaching specific sugar moieties can enhance solubility and potentially target the molecule to specific tissues or cell types, thereby increasing its therapeutic index. nih.gov

The dimerization of anthraquinone units, which can be influenced by both methylation and enzymatic processes, presents another avenue for creating novel structures with potentially unique biological activities. uni-freiburg.de The formation of dimers like elgonicardine suggests that designing molecules that can undergo or are pre-formed as dimers could lead to new therapeutic agents. researchgate.netresearchgate.net

Computational Approaches to SAR Analysis

Computational methods are increasingly being employed to rationalize the SAR of natural products like this compound and to guide the design of new derivatives. These in silico techniques provide insights into the molecular interactions that underpin biological activity.

Molecular docking studies have been used to predict the binding affinity of anthraquinone derivatives to various protein targets. For instance, in silico investigations of compounds from the Aloe genus, including mono-O-methyl-nataloe-emodin, were conducted to identify potential inhibitors of SARS-CoV-2 main protease (Mpro) and spike protein. mdpi.comsentosacy.com These studies calculate binding scores and analyze the interactions between the ligand and the active site of the protein, offering a rationale for observed biological activities and guiding further experimental work. mdpi.comsentosacy.com

Molecular modeling has also been instrumental in elucidating the mechanisms of action of related compounds. For example, computational experiments were part of the evidence suggesting that aloe-emodin (B1665711) enters tumor cells through specific somatostatin (B550006) receptors. nih.gov

Pharmacokinetic properties and biological targets of bioactive compounds can also be predicted using computational tools. Programs like Molinspiration are used to calculate properties such as lipophilicity (logP) and to predict activity against various targets like G-protein-coupled receptors, ion channels, and enzymes, helping to build a comprehensive profile of a compound's potential therapeutic applications. mdpi.com

Pre Clinical Investigations Focused on Mechanistic Elucidation

In Vitro Studies on Cellular Systems

There are no available scientific studies on the effects of Nataloe-emodin (B3328524) 8-methyl ether on cellular systems.

Mechanistic Investigations in Specific Cell Lines

No research has been published investigating the mechanisms of Nataloe-emodin 8-methyl ether in any specific cell lines, such as cancer or immune cells.

Modulation of Cellular Processes

Data on how this compound may modulate cellular processes, including proliferation, migration, or apoptosis, is currently absent from scientific literature.

In Vivo Mechanistic Models (Non-human)

There is no record of in vivo studies using non-human models to investigate the mechanistic properties of this compound.

Investigation of Molecular Pathways in Animal Models

No studies have been conducted to investigate the molecular pathways affected by this compound in any animal models.

Biomarker Analysis for Mechanistic Understanding

Due to the lack of in vivo studies, there has been no biomarker analysis to provide a mechanistic understanding of this compound's effects.

Pharmacokinetics and Biotransformation (Pre-clinical, Mechanistic)

Detailed pre-clinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, or its biotransformation pathways, have not been documented in published research.

Absorption, Distribution, Metabolism, and Excretion in Model Organisms

Preclinical investigations into the pharmacokinetic profile of this compound, also known as 8-O-methyl-emodin, are integral to understanding its therapeutic potential. While specific studies exclusively focused on this compound are limited, valuable insights can be drawn from research on its parent compound, emodin (B1671224), and the general behavior of anthraquinones in biological systems.

Absorption: Anthraquinones, as a class of compounds, are primarily absorbed from the intestines. hku.hk Following oral administration, emodin, the precursor to this compound, undergoes metabolic changes within the gastrointestinal tract. nih.gov The oral bioavailability of emodin itself has been reported to be low in rats, which is largely attributed to extensive metabolism, particularly glucuronidation, during first-pass metabolism. nih.gov

Distribution: Once absorbed, anthraquinones are generally distributed to tissues with high blood flow. hku.hk Studies involving emodin have shown its presence in various organs, indicating systemic distribution. nih.gov The distribution patterns can be influenced by the specific chemical structure of the anthraquinone (B42736) derivative.

Metabolism: this compound is a recognized metabolite of emodin. nih.gov The metabolic transformation of emodin involves multiple pathways, including methylation, which leads to the formation of this compound. hku.hk Further metabolism of emodin and its derivatives, such as glucuronidation, is a significant process that facilitates their excretion. nih.govnih.gov Pharmacokinetic studies in mice have revealed that emodin is rapidly metabolized, with glucuronidated forms being the predominant circulating species. nih.gov

Excretion: The elimination of anthraquinones and their metabolites occurs through various routes, including urine, feces, and bile. hku.hk Research on emodin indicates that its metabolites are excreted via these pathways. nih.gov The specific contribution of each excretion route can vary depending on the metabolite.

To provide a clearer understanding of the available pharmacokinetic data for the parent compound, emodin, the following table summarizes key parameters from a study in mice.

Pharmacokinetic ParameterAdministration RouteDose (mg/kg)Value (at 1 hour)Model Organism
Glucuronidated Emodin ConcentrationIntraperitoneal (I.P.)20~150 ng/mLFemale Mice
Glucuronidated Emodin ConcentrationIntraperitoneal (I.P.)40~300 ng/mLFemale Mice
Glucuronidated Emodin ConcentrationOral (P.O.)40~250 ng/mLFemale Mice
Glucuronidated Emodin ConcentrationIntraperitoneal (I.P.)20~75 ng/mLMale Mice
Glucuronidated Emodin ConcentrationIntraperitoneal (I.P.)40~150 ng/mLMale Mice
Glucuronidated Emodin ConcentrationOral (P.O.)40~125 ng/mLMale Mice

This table presents approximate values for glucuronidated emodin as specific data for this compound was not available in the searched literature. Data is extrapolated from graphical representations in the cited source and should be considered indicative. nih.gov

Metabolite Identification and Characterization

The biotransformation of this compound is a critical aspect of its preclinical evaluation. While direct studies identifying the specific metabolites of this compound are not extensively available, research on the metabolism of its parent compound, emodin, and related anthraquinones provides a foundational understanding.

Emodin undergoes a variety of metabolic reactions in vivo, including hydroxylation, methylation, and conjugation. hku.hk The formation of this compound itself is a result of the O-methylation of emodin. nih.gov

Further metabolism of emodin and its derivatives is expected. A study on the toxicokinetics of emodin-8-O-β-D-glucoside in rats identified several key metabolites in the plasma. This provides insight into the potential downstream metabolic products of emodin-related compounds.

The identified metabolites from the administration of emodin-8-O-β-D-glucoside are detailed in the table below.

Parent CompoundIdentified Metabolites in Rat Plasma
Emodin-8-O-β-D-glucosideEmodin
Aloe-emodin (B1665711)
Hydroxyemodin

It is plausible that this compound could undergo similar metabolic transformations, such as demethylation back to emodin, or further hydroxylation and conjugation reactions. However, without specific studies on this compound, this remains speculative. The characterization of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for the separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways for Nataloe-Emodin (B3328524) 8-Methyl Ether

A significant knowledge gap exists regarding the precise biosynthetic pathway of Nataloe-emodin 8-methyl ether. In higher plants, anthraquinones are typically synthesized via the polyketide pathway or the chorismate/o-succinylbenzoic acid pathway. researchgate.net In plants like Aloe vera, anthraquinones are produced through a plant-specific type III polyketide biosynthesis pathway. nih.gov

Future research must focus on identifying the specific enzymes and genetic machinery responsible for its unique structure. Key unanswered questions include:

What specific polyketide synthase (PKS) and cyclase enzymes are responsible for forming the nataloe-emodin core?

What is the sequence of tailoring reactions (e.g., hydroxylation, glycosylation) that lead to the nataloe-emodin precursor?

Which specific O-methyltransferase (OMT) is responsible for the final methylation at the C-8 position to yield the final compound?

Genomic and transcriptomic analyses of plants known to produce this compound, coupled with functional characterization of candidate enzymes, will be essential to fully map its biosynthesis.

Comprehensive Structural Biology of this compound-Target Interactions

Understanding how a molecule exerts its biological effect requires a detailed, atomic-level picture of its interaction with cellular targets. For this compound, no such data exists. The planar aromatic structure of anthraquinones allows them to interact with biological macromolecules, including intercalating with DNA and binding to enzyme active sites. nih.govnih.gov

Future investigations should employ high-resolution structural biology techniques to solve these puzzles.

X-ray Crystallography: Co-crystallizing the compound with potential protein targets (e.g., kinases, topoisomerases) can reveal the precise binding mode, identifying key hydrogen bonds and hydrophobic interactions that determine specificity and affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying solution-state interactions and dynamics. nih.govsemanticscholar.org It can be used to map the binding interface of a protein-ligand complex and determine how the compound alters the protein's conformation. nih.gov Techniques like saturation transfer difference (STD) NMR can identify which parts of the molecule are in close contact with a target protein.

These studies are critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

Development of Advanced Synthetic Routes for Analogues

The ability to chemically synthesize analogues of this compound is fundamental for exploring its therapeutic potential. While numerous synthetic strategies exist for modifying the general anthraquinone (B42736) scaffold, specific methods tailored to this compound are undeveloped. nih.gov Research on emodin (B1671224) has demonstrated the feasibility of creating a wide array of derivatives with enhanced biological activities. researchgate.netnih.govresearchgate.net

Advanced synthetic chemistry efforts should be directed towards:

Total Synthesis: Developing a robust and efficient total synthesis of this compound would provide a reliable source of the compound for biological testing and serve as a platform for creating analogues.

Scaffold Modification: Exploring reactions that modify the core anthraquinone structure, such as introducing different substituents at various positions, can lead to compounds with altered electronic and steric properties. nih.govresearchgate.net

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound scaffold to other pharmacophores (e.g., amino acids, coumarins, sulfonamides) is a promising strategy for developing multifunctional agents with novel mechanisms of action. nih.govmdpi.com

A library of such analogues is essential for systematic structure-activity relationship (SAR) studies to identify the key structural features required for biological activity.

Table 1: Synthetic Strategies for Anthraquinone Analogue Development

Synthetic StrategyDescriptionPotential Application for this compound
O-Alkylation/N-AlkylationIntroduction of alkyl chains, often containing functional groups like amines, to the hydroxyl groups of the anthraquinone core. researchgate.netModify solubility and create new interaction points for binding to biological targets.
HalogenationIntroduction of halogen atoms (e.g., Br, Cl) to the aromatic rings to alter electronic properties and potentially enhance activity. longdom.orgImprove membrane permeability and modify binding affinity.
Hybrid SynthesisCovalently linking the anthraquinone scaffold to other biologically active molecules, such as amino acids or other natural products. nih.govDevelop dual-action compounds or agents with improved targeting capabilities.
Metal ComplexationFormation of chelate complexes with metal ions (e.g., Fe(III), Cu(II)) which can alter redox properties and cytotoxicity. nih.govCreate novel compounds with distinct mechanisms of action related to metal-induced processes.

Mechanistic Studies on Specific Cellular Homeostasis Pathways

The biological effects of this compound are unknown. In contrast, its relative emodin is known to modulate a multitude of cellular signaling pathways critical for homeostasis, including those involved in cell proliferation, inflammation, and apoptosis. frontiersin.org Emodin has been shown to interact with key signaling networks such as MAPK, PI3K/AKT, and NF-κB. researchgate.netnih.gov

A crucial future direction is to determine if this compound shares these activities or possesses a unique mechanistic profile. Research should investigate its effects on:

Cell Proliferation Pathways: Assessing its impact on key regulators of the cell cycle and signaling cascades like PI3K/AKT/mTOR. researchgate.net

Inflammatory Signaling: Investigating its ability to modulate pathways such as NF-κB and JAK/STAT, which are central to the inflammatory response. frontiersin.org

Apoptosis and Cell Death: Determining if it can induce programmed cell death by modulating the expression of proteins in the Bcl-2 family or activating caspases. mdpi.com

Mitochondrial Function: Examining its influence on mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS). nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To capture the full biological impact of this compound, a systems-level approach is necessary. nih.govslideshare.netfrontiersin.org Omics technologies—proteomics, metabolomics, and transcriptomics—provide a global snapshot of cellular changes induced by a compound, moving beyond a single-target perspective. researchgate.netnih.gov Studies on emodin and aloe-emodin (B1665711) have successfully used metabolomics to reveal their disruptive effects on cancer cell metabolism, including glycolysis and the TCA cycle. nih.govmdpi.comnih.gov

Future work should integrate these technologies:

Proteomics: To identify all proteins whose expression levels or post-translational modifications change upon treatment, revealing affected pathways and potential direct targets.

Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying disruptions in metabolic networks like energy production and redox homeostasis. mdpi.com

Transcriptomics: To measure changes in gene expression across the entire genome, offering insights into the primary cellular response and regulatory networks affected by the compound.

Combining these datasets will provide a comprehensive, unbiased view of the compound's mechanism of action and help generate new hypotheses about its function.

Exploration of Epigenetic and Transcriptomic Modulation

The ability of natural compounds to modulate the epigenome is an exciting area of cancer research. frontiersin.orgnih.govfrontiersin.org Epigenetic modifications, such as DNA methylation and histone modifications, regulate gene expression without altering the DNA sequence and are often dysregulated in disease. nih.govpreprints.org Emodin has been shown to exert epigenetic effects, including the inhibition of histone deacetylases (HDACs) and the modulation of specific histone marks like H3K27 trimethylation and H3S10 phosphorylation. nih.govnih.gov

Unanswered questions for this compound include:

Does it inhibit HDACs or other epigenetic modifying enzymes like DNA methyltransferases (DNMTs)? bucknell.edu

How does it alter the global landscape of histone modifications?

What specific genes are turned on or off as a result of these epigenetic changes?

Transcriptomic analysis using RNA-sequencing would complement these studies by providing a complete picture of the resulting changes in gene expression. nih.govresearchgate.net This approach has been used for emodin to identify key up- and down-regulated genes involved in its anti-cancer activity. nih.govresearchgate.netresearchgate.net

Identification of Novel Biological Functions and Molecular Targets

While related anthraquinones are known for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects, the specific activity profile of this compound remains to be discovered. researchgate.netphytojournal.com Its unique structural features may confer novel biological functions or enhanced potency against specific targets.

A critical research direction is the broad-based screening of this compound to uncover its full therapeutic potential. This should involve:

High-Throughput Screening (HTS): Testing the compound against large panels of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic areas.

Target-Based Screening: Evaluating its activity against specific enzymes and receptors known to be important in disease, such as kinases, proteases, and G-protein coupled receptors.

Phenotypic Screening: Using cell-based assays that measure complex biological outcomes (e.g., cell migration, angiogenesis, immune cell activation) to identify novel functions that might not be predicted from its structure alone.

Discovering a novel and potent activity for this compound would open up new avenues for drug development and solidify its importance as a valuable natural product.

Q & A

Q. What is the biosynthetic pathway of Nataloe-Emodin 8-Methyl Ether, and what enzymes are involved?

this compound is synthesized via a fungal polyketide pathway. Key steps include:

  • Polyketide Synthase (ClaG) and β-lactamase (ClaF) catalyzing the production of atrochrysone carboxylic acid.
  • Decarboxylation by ClaH to form emodin.
  • Reduction and dehydration by ClaC and ClaB to yield chrysophanol hydroquinone.
  • Cytochrome P450 monooxygenase (ClaM) mediating dimerization to cladofulvin, a derivative of this compound . Methodological Insight: Gene cluster analysis and heterologous expression in model fungi (e.g., Aspergillus nidulans) are critical for pathway validation.

Q. What analytical techniques are used for structural elucidation of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy resolve core structural features (e.g., methyl ether groups, aromatic rings).
  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) determine stereochemical configurations.
  • Density Functional Theory (DFT) calculations validate experimental data by modeling electronic transitions and vibrational modes .

Advanced Research Questions

Q. How does dimerization of this compound impact its bioactivity?

Dimerization via ClaM enhances cytotoxicity against mammalian cell lines (e.g., IC50 reduction by 40–60% compared to the monomer). Mechanistic studies suggest dimerized forms disrupt mitochondrial membrane potential and induce apoptosis . Experimental Design: Comparative cytotoxicity assays (MTT/XTT) and flow cytometry for apoptosis/necrosis profiling are recommended.

Q. What computational strategies optimize the study of this compound's stereochemistry?

  • DFT-based conformational analysis predicts energetically stable stereoisomers.
  • Molecular docking identifies binding interactions with biological targets (e.g., Leishmania enzymes).
  • MD simulations assess stability in physiological conditions .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., RAW 264.7 macrophages) and parasite strains (e.g., Leishmania infantum promastigotes).
  • Dose-response validation : Test multiple concentrations (e.g., 10–100 µg/mL) to confirm IC50 reproducibility.
  • Metabolic interference checks : Include controls for gut microbiota-mediated metabolite conversion (e.g., Urolithin derivatives) .

Methodological Recommendations

  • Biosynthesis Studies : Combine gene knockout (CRISPR/Cas9) with LC-MS to track intermediate metabolites.
  • Bioactivity Testing : Pair in vitro assays with transcriptomic analysis (RNA-seq) to identify pathways affected by Nataloe-Emodin derivatives.
  • Safety Protocols : Adopt NIOSH guidelines for handling volatile intermediates (e.g., flammability risks) .

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